molecular formula C24H28FN3O3S2 B2641692 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-46-8

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2641692
CAS No.: 847381-46-8
M. Wt: 489.62
InChI Key: HIZXOTCEGJEJHC-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxyphenyl, piperazine, thiophene, and benzenesulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The reaction begins with the synthesis of the piperazine derivative by reacting 4-methoxyphenylpiperazine with a suitable alkylating agent.

    Introduction of the Thiophene Group: The piperazine intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of a carbon-carbon bond.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The presence of the piperazine and sulfonamide groups suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The piperazine ring can mimic neurotransmitter structures, potentially affecting receptor activity, while the sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide: can be compared to other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the piperazine and thiophene groups contribute to its potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-fluoro-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)22-11-5-19(25)6-12-22)24(23-4-3-17-32-23)28-15-13-27(14-16-28)20-7-9-21(31-2)10-8-20/h3-12,17-18,24,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZXOTCEGJEJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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